The presence of fluorine atoms in 2,6-Difluorobenzaldehyde alters its reactivity compared to non-fluorinated analogs. This makes it a valuable precursor for synthesizing diverse pharmaceutical and bioactive compounds. For example, a study published in Cell & Molecular Immunology (2023) describes its use in the synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil, a potential antitumor agent [].
2,6-Difluorobenzaldehyde can be incorporated into the structure of various functional materials, influencing their properties. A recent publication in Advanced Functional Materials (2023) highlights its application in the synthesis of novel materials with potential applications in organic electronics and optoelectronic devices [].
The distinctive properties of 2,6-Difluorobenzaldehyde make it a versatile tool in organic synthesis and medicinal chemistry research. Its reactive aldehyde group allows for further functionalization through various chemical reactions, enabling the creation of complex and diverse molecules with potential therapeutic applications [].
2,6-Difluorobenzaldehyde is an aromatic aldehyde characterized by the presence of two fluorine atoms located at the 2 and 6 positions of a benzaldehyde structure. Its molecular formula is C₇H₄F₂O, and it has a molecular weight of 142.1 g/mol. The compound appears as a clear light yellow to bright yellow liquid with a melting point of 15-17 °C and a boiling point of 82-84 °C at reduced pressure (15 mmHg) . It is sensitive to air and must be stored under controlled conditions, typically between 2-8 °C .
2,6-Difluorobenzaldehyde serves as a versatile reactant in various organic synthesis reactions. Notable reactions include:
While specific biological activities of 2,6-difluorobenzaldehyde are not extensively documented, its structural features suggest potential interactions with biological systems. Compounds containing fluorine often exhibit altered pharmacokinetic properties, which can lead to enhanced biological activity or selectivity in medicinal chemistry applications. Further research is needed to elucidate its specific biological effects.
The synthesis of 2,6-difluorobenzaldehyde can be achieved through various methods:
2,6-Difluorobenzaldehyde finds applications in various fields:
Several compounds share structural similarities with 2,6-difluorobenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzaldehyde | C₇H₆O | Parent compound without fluorine substituents. |
3-Fluorobenzaldehyde | C₇H₅FO | Contains one fluorine atom at position 3. |
4-Fluorobenzaldehyde | C₇H₅FO | Contains one fluorine atom at position 4. |
2-Chlorobenzaldehyde | C₇H₅ClO | Contains chlorine instead of fluorine. |
4-Bromobenzaldehyde | C₇H₅BrO | Contains bromine instead of fluorine. |
Uniqueness: The presence of two fluorine atoms at positions 2 and 6 distinguishes 2,6-difluorobenzaldehyde from these similar compounds, potentially imparting unique chemical properties such as increased lipophilicity and altered reactivity patterns compared to its non-fluorinated counterparts.
Irritant